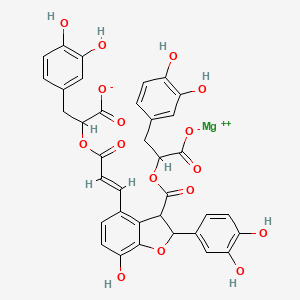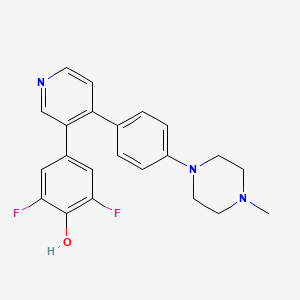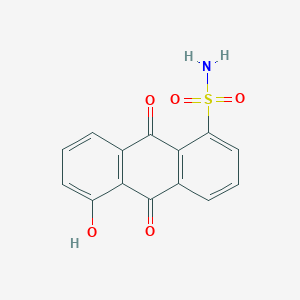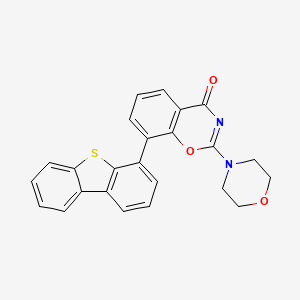
Lturm34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lturm34 is a specific DNA-PK inhibitor . It exhibits 170-fold selectivity for DNA-PK over PI3K . It shows potent antiproliferative activity in a wide range of tumor cell lines .
Molecular Structure Analysis
The molecular formula of Lturm34 is C24H18N2O3S . Its molecular weight is 414.48 .
Chemical Reactions Analysis
Lturm34 shows potent inhibition of DNA-PK with excellent selectivity over the Class I PI3K isoforms . The IC50s are 5.8 and 8.5 μM for PI3K β and δ, respectively .
Aplicaciones Científicas De Investigación
Hematopoietic Stem Cell Research :
- Sutherland et al. (1990) discuss the development of in vitro methods for characterizing stem cells with long-term in vivo repopulating potential, focusing on human "LTC-initiating cells" in marrow cultures (Sutherland et al., 1990).
- Krause et al. (2001) demonstrate that bone marrow-derived stem cells can engraft multiple organs and lineages in primary and secondary recipients, suggesting their potential for tissue repair and treatment of genetic diseases (Krause et al., 2001).
Ecological Research :
- Haberl et al. (2006) propose concepts for expanding long-term ecological research (LTER) to include the human dimension, suggesting a shift from LTER to Long-Term Socioecological Research (LTSER) (Haberl et al., 2006).
- Redman et al. (2004) discuss integrating social science into the LTER Network, emphasizing the need for interdisciplinary approaches in ecological studies (Redman et al., 2004).
Low Temperature Plasma (LTP) Applications :
- Laroussi (2019) provides an overview of the innovations in the field of low temperature plasma over a decade, highlighting its applications in industrial and biomedical fields (Laroussi, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
8-dibenzothiophen-4-yl-2-morpholin-4-yl-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c27-23-19-9-3-6-16(21(19)29-24(25-23)26-11-13-28-14-12-26)18-8-4-7-17-15-5-1-2-10-20(15)30-22(17)18/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSWOMXOZLOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lturm34 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

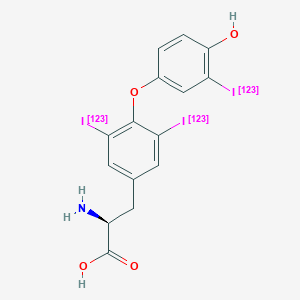
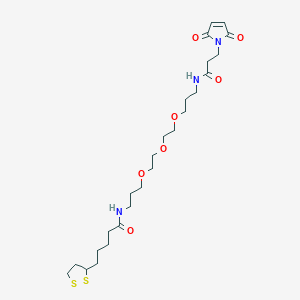
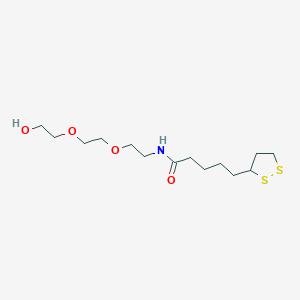
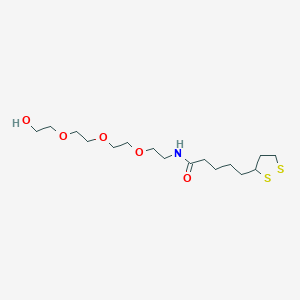
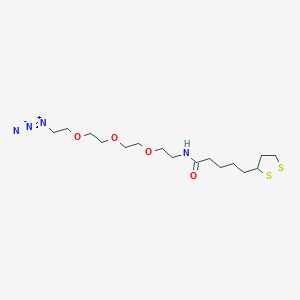
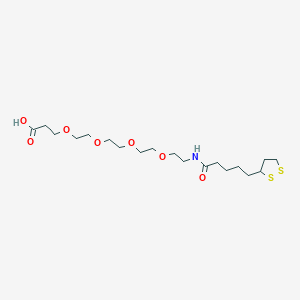

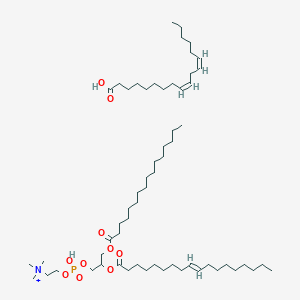
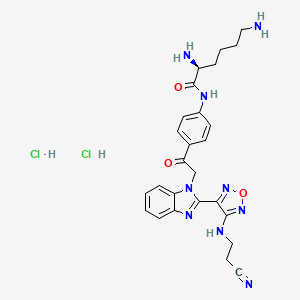
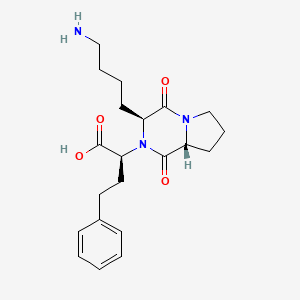
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)
